molecular formula C13H17NO4 B8750849 methyl 4-[[(2-ethoxy-2-oxoethyl)amino]methyl]benzoate CAS No. 115882-28-5

methyl 4-[[(2-ethoxy-2-oxoethyl)amino]methyl]benzoate

Cat. No.: B8750849
CAS No.: 115882-28-5
M. Wt: 251.28 g/mol
InChI Key: QJCOHNUWPTVRCP-UHFFFAOYSA-N
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Description

methyl 4-[[(2-ethoxy-2-oxoethyl)amino]methyl]benzoate is a chemical compound with the molecular formula C13H17NO4 and a molecular weight of 251.28 g/mol . It is an ester derivative of benzoic acid and is known for its applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[[(2-ethoxy-2-oxoethyl)amino]methyl]benzoate typically involves the reaction of methyl 4-hydroxybenzoate with ethyl bromoacetate in the presence of a base such as potassium carbonate (K2CO3) in an organic solvent like acetone. The reaction is carried out at elevated temperatures, usually around 65°C, for 24 hours . After the reaction is complete, the product is purified through standard techniques such as steam distillation and extraction with ethyl acetate .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, and advanced purification techniques are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

methyl 4-[[(2-ethoxy-2-oxoethyl)amino]methyl]benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amine functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted esters or amides.

Scientific Research Applications

methyl 4-[[(2-ethoxy-2-oxoethyl)amino]methyl]benzoate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of methyl 4-[[(2-ethoxy-2-oxoethyl)amino]methyl]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester and amine functional groups play a crucial role in its binding affinity and reactivity. The compound can modulate biochemical pathways by inhibiting or activating specific enzymes, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

methyl 4-[[(2-ethoxy-2-oxoethyl)amino]methyl]benzoate is unique due to its specific ester and amine functional groups, which confer distinct chemical reactivity and biological activity. Its versatility in undergoing various chemical reactions and its wide range of applications in scientific research make it a valuable compound in multiple fields .

Properties

CAS No.

115882-28-5

Molecular Formula

C13H17NO4

Molecular Weight

251.28 g/mol

IUPAC Name

methyl 4-[[(2-ethoxy-2-oxoethyl)amino]methyl]benzoate

InChI

InChI=1S/C13H17NO4/c1-3-18-12(15)9-14-8-10-4-6-11(7-5-10)13(16)17-2/h4-7,14H,3,8-9H2,1-2H3

InChI Key

QJCOHNUWPTVRCP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CNCC1=CC=C(C=C1)C(=O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To an ethanol solution (50 ml) of methyl 4-formylbenzoate (6.4 g, 40 mmol.) and glycine ethyl ester hydrochloride (5.6 g, 40 mmol.) was added potassium carbonate (5.6 g, 40 mmol.), and the mixture was stirred at room temperature for one hour. To the reaction solution was added sodium cyanoborohydride (2 g, 50 mmol.), and the mixture was stirred for further 18 hours. The reaction solution was subjected to filtration, and the filtrate was concentrated under reduced pressure. To the concentrate was added water (50 ml), and the mixture was subjected to extraction with ethyl acetate. The organic layer was washed with water, dried and concentrated under reduced pressure. The concentrate was purified by means of a silica gel chromatography (developing solvent: IPE:ethyl acetate=1:1) to afford ethyl N-(4-methoxycarbonylbenzyl)aminoacetate (2-g, 5 g, 50%).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
6.4 g
Type
reactant
Reaction Step Two
Quantity
5.6 g
Type
reactant
Reaction Step Two
Quantity
5.6 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two

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